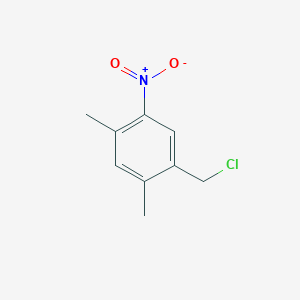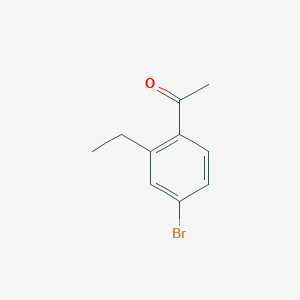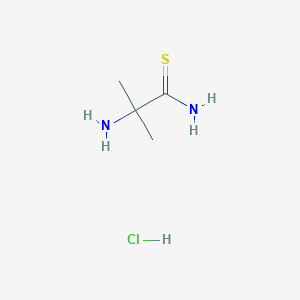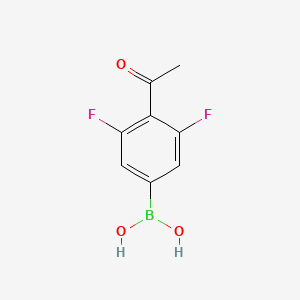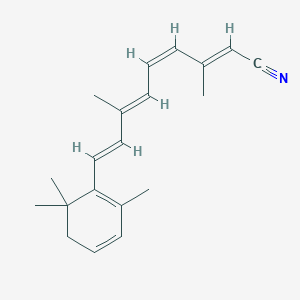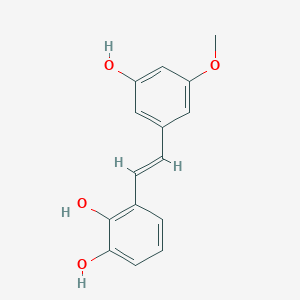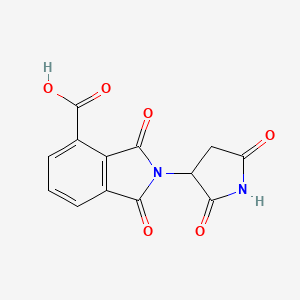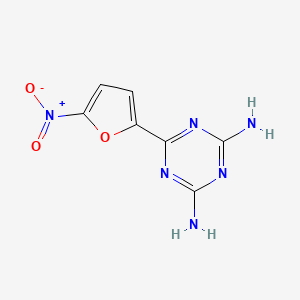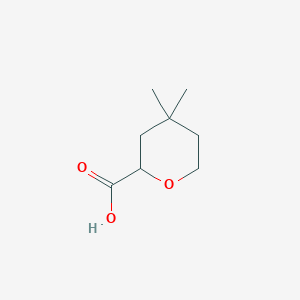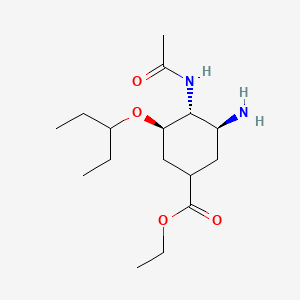![molecular formula C12H15ClN2S B13451735 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride typically involves the formation of the thiazole ring followed by the attachment of the phenyl and ethan-1-amine groups. Common synthetic methods include:
Cyclization Reactions: Thioamides react with alpha-haloketones to form thiazole rings through nucleophilic attack and subsequent cyclization.
Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反应分析
Types of Reactions
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Thiazoles: Formed from substitution reactions.
科学研究应用
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride has various scientific research applications:
作用机制
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, altering biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities compared to other thiazole derivatives .
属性
分子式 |
C12H15ClN2S |
|---|---|
分子量 |
254.78 g/mol |
IUPAC 名称 |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13;/h2-5,8H,6-7,13H2,1H3;1H |
InChI 键 |
GVVFDMVJYXLBKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
